REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7]2[S:15][C:14]3[CH:13]=[C:12]([OH:16])[CH:11]=[CH:10][C:9]=3[C:8]=2[C:17]([C:19]2[CH:20]=[CH:21][C:22]([O:25][CH2:26][CH2:27][N:28]3[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]3)=[CH:23][CH:24]=2)=[O:18])=[CH:5][CH:4]=[C:3]([OH:34])[CH:2]=1.Cl.C(N(CC)CC)C.CC/C=C/C/C=C/C/C=C/CCCCCCCC(Cl)=O>CN(C1C=CN=CC=1)C.C1COCC1>[CH:5]1[C:6]([C:7]2[S:15][C:14]3[CH:13]=[C:12]([OH:16])[CH:11]=[CH:10][C:9]=3[C:8]=2[C:17]([C:19]2[CH:24]=[CH:23][C:22]([O:25][CH2:26][CH2:27][N:28]3[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]3)=[CH:21][CH:20]=2)=[O:18])=[CH:1][CH:2]=[C:3]([OH:34])[CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C2=C(C=3C=CC(=CC3S2)O)C(=O)C=4C=CC(=CC4)OCCN5CCCCC5)O.Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)Cl
|
Name
|
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This derivative was prepared in a manner similar to Example 1
|
Type
|
CUSTOM
|
Details
|
The final product was chromatographed on a silica gel column
|
Type
|
WASH
|
Details
|
eluted with EtOAc-hexane (8:2)
|
Name
|
|
Type
|
|
Smiles
|
C1=CC(=CC=C1C2=C(C=3C=CC(=CC3S2)O)C(=O)C=4C=CC(=CC4)OCCN5CCCCC5)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7]2[S:15][C:14]3[CH:13]=[C:12]([OH:16])[CH:11]=[CH:10][C:9]=3[C:8]=2[C:17]([C:19]2[CH:20]=[CH:21][C:22]([O:25][CH2:26][CH2:27][N:28]3[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]3)=[CH:23][CH:24]=2)=[O:18])=[CH:5][CH:4]=[C:3]([OH:34])[CH:2]=1.Cl.C(N(CC)CC)C.CC/C=C/C/C=C/C/C=C/CCCCCCCC(Cl)=O>CN(C1C=CN=CC=1)C.C1COCC1>[CH:5]1[C:6]([C:7]2[S:15][C:14]3[CH:13]=[C:12]([OH:16])[CH:11]=[CH:10][C:9]=3[C:8]=2[C:17]([C:19]2[CH:24]=[CH:23][C:22]([O:25][CH2:26][CH2:27][N:28]3[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]3)=[CH:21][CH:20]=2)=[O:18])=[CH:1][CH:2]=[C:3]([OH:34])[CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C2=C(C=3C=CC(=CC3S2)O)C(=O)C=4C=CC(=CC4)OCCN5CCCCC5)O.Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)Cl
|
Name
|
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This derivative was prepared in a manner similar to Example 1
|
Type
|
CUSTOM
|
Details
|
The final product was chromatographed on a silica gel column
|
Type
|
WASH
|
Details
|
eluted with EtOAc-hexane (8:2)
|
Name
|
|
Type
|
|
Smiles
|
C1=CC(=CC=C1C2=C(C=3C=CC(=CC3S2)O)C(=O)C=4C=CC(=CC4)OCCN5CCCCC5)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |